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Compound of Interest

Compound Name:
1,5-Dimethyl-1H-Pyrazole-3-

Carbonyl Chloride

Cat. No.: B1351041 Get Quote

For researchers and professionals in the field of drug discovery and development, a thorough

understanding of the spectral characteristics of novel compounds is paramount. Pyrazole

carboxamides are a class of compounds of significant interest due to their diverse biological

activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the

structural elucidation and characterization of these molecules. This guide provides a

comparative analysis of ¹H and ¹³C NMR data for a series of substituted pyrazole

carboxamides, supported by experimental data and protocols.

Data Presentation: A Comparative Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for a selection of substituted

pyrazole carboxamides. The data is compiled from various research publications and is

presented to facilitate easy comparison of chemical shifts (δ) for key functional groups.

Table 1: ¹H NMR Data for Selected Substituted Pyrazole Carboxamides (δ in ppm)
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Compound/
Substituent

Pyrazole-H
-CONH-
(Amide)

Aromatic-H
Other
Protons

Reference

Compound 1

(N-(3-fluoro-

4-

morpholinoph

enyl)-3-

methyl-5-

(methylthio)-1

H-pyrazole-4-

carboxamide)

- - - - [1][2]

Compound 2

(Pyrazole-

carboxamide

s with

sulfonamide

moiety)

- 10.76 - 10.94 - - [3]

Compound 3

(4-benzoyl-1-

(3-

nitrophenyl)-5

-phenyl-N-(4-

sulfamoylphe

nyl)-1H-

pyrazole-3-

carboxamide)

- - - - [4]

Compound 4

(5-amino-3-

(4-

chlorophenyl)

-1-phenyl-1H-

pyrazole-4-

carbonitrile)

- - 7.16-7.83
6.73 (NH2),

7.04 (NH2)
[5]
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Table 2: ¹³C NMR Data for Selected Substituted Pyrazole Carboxamides (δ in ppm)
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Compoun
d/Substit
uent

Pyrazole-
C

-C=O
(Amide)

-C=O
(Ketone)

Aromatic-
C

Other
Carbons

Referenc
e

Compound

1 (N-(3-

fluoro-4-

morpholino

phenyl)-3-

methyl-5-

(methylthio

)-1H-

pyrazole-4-

carboxami

de)

- - - - - [1][2]

Compound

2

(Pyrazole-

carboxami

des with

sulfonamid

e moiety)

-
159.00 -

162.78

191.07 -

191.23
- - [3]

Compound

3 (4-

benzoyl-1-

(3-

nitrophenyl

)-5-phenyl-

N-(4-

sulfamoylp

henyl)-1H-

pyrazole-3-

carboxami

de)

- - - - - [4]

Compound

4 (5-amino-

112.45,

153.38

- - 119.16-

145.76

- [5]
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3-(4-

chlorophen

yl)-1-

phenyl-1H-

pyrazole-4-

carbonitrile

)

Experimental Protocols
The following provides a general methodology for the acquisition of NMR data for substituted

pyrazole carboxamides, based on standard laboratory practices.

General Procedure for NMR Sample Preparation and Data Acquisition

Sample Preparation: Approximately 5-10 mg of the synthesized pyrazole carboxamide

derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

The choice of solvent is critical and should be based on the solubility of the compound.

NMR Spectrometer: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or

higher for ¹³C.

Data Acquisition Parameters for ¹H NMR:

Pulse Program: A standard single-pulse experiment is typically used.

Spectral Width: A spectral width of approximately 12-16 ppm is common.

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: A delay of 1-5 seconds is used to allow for full relaxation of the protons.

Number of Scans: 8 to 16 scans are usually sufficient for good signal-to-noise ratio.

Data Acquisition Parameters for ¹³C NMR:

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.
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Spectral Width: A wider spectral width of around 200-250 ppm is necessary.

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay: A delay of 2-5 seconds is common.

Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to

the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate

software. This involves Fourier transformation, phase correction, and baseline correction.

Chemical shifts are reported in parts per million (ppm) relative to an internal standard,

typically tetramethylsilane (TMS).

Mandatory Visualization
The following diagram illustrates a typical workflow for the synthesis and NMR characterization

of substituted pyrazole carboxamides.
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Caption: Workflow for Synthesis and NMR Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to 1H and 13C NMR Data of
Substituted Pyrazole Carboxamides]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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